L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine

Description

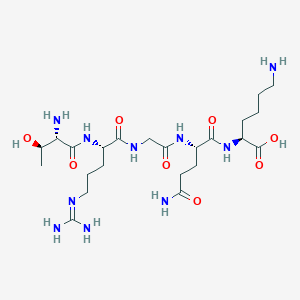

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes

Properties

CAS No. |

647375-79-9 |

|---|---|

Molecular Formula |

C23H44N10O8 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H44N10O8/c1-12(34)18(26)21(39)32-13(6-4-10-29-23(27)28)19(37)30-11-17(36)31-14(7-8-16(25)35)20(38)33-15(22(40)41)5-2-3-9-24/h12-15,18,34H,2-11,24,26H2,1H3,(H2,25,35)(H,30,37)(H,31,36)(H,32,39)(H,33,38)(H,40,41)(H4,27,28,29)/t12-,13+,14+,15+,18+/m1/s1 |

InChI Key |

QTIMYSRYOITBPF-ZVZLPEGASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely follow similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems would be employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues would yield methionine sulfoxide.

Scientific Research Applications

2.1. Anticancer Research

One of the primary areas of interest for this compound is its anticancer properties. Several studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanisms include apoptosis induction and interference with cell cycle progression.

- Case Study : In vitro tests demonstrated that related peptides showed IC50 values in the low micromolar range against breast and prostate cancer cells, indicating significant potential for development into therapeutic agents.

2.2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine.

- Activity Spectrum : Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria.

- Case Study : A study published in a peer-reviewed journal highlighted that modifications to the peptide structure enhanced its potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

2.3. Neuroprotective Effects

The compound may exhibit neuroprotective effects, making it relevant in the study of neurodegenerative diseases.

- Research Findings : Investigations into similar peptides have shown potential in reducing neuronal apoptosis and inflammation.

- Case Study : In animal models of Alzheimer's disease, administration of related peptides resulted in improved cognitive function and reduced amyloid plaque formation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduces neuronal apoptosis in models |

Table 2: Case Study Highlights

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | IC50 values in low micromolar range | Potential drug development |

| Antimicrobial Efficacy | Enhanced potency against specific bacterial strains | New antibiotic candidates |

| Neuroprotection | Improved cognitive function in animal models | Therapeutic avenues for neurodegeneration |

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine

- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine

- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine is unique due to its specific sequence and structure, which confer distinct biological activities and potential applications. Its combination of amino acids and functional groups allows for targeted interactions with molecular targets, making it valuable for research and therapeutic purposes.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C36H62N14O11

Molecular Weight: 866.472249

CAS Number: 647837-99-8

The compound is characterized by a complex structure that includes several amino acids linked together, which may influence its biological functions and interactions within biological systems.

- Protein Interaction: The compound's structure allows it to interact with various proteins, potentially modulating their activity. This interaction can influence metabolic pathways and cellular signaling mechanisms.

- Enzyme Inhibition: Similar compounds have been shown to act as inhibitors for certain enzymes, which could be a mechanism for its biological effects .

- Cell Signaling Modulation: The presence of multiple amino acids suggests that the compound may play a role in modulating cell signaling pathways, particularly those related to growth and metabolism.

Therapeutic Potential

Research indicates that peptides similar to L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutaminyl-L-lysine may have applications in:

- Diabetes Management: Peptides can influence glucose metabolism and insulin sensitivity, potentially providing therapeutic benefits for diabetic patients .

- Muscle Recovery and Growth: Amino acid derivatives are often used in sports nutrition to enhance muscle recovery and growth due to their role in protein synthesis .

- Neuroprotection: Some studies suggest that certain peptides can offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .

Case Studies and Experimental Data

-

Diabetes Model Study:

- A study involving diabetic rats demonstrated that amino acids like L-Lysine can prevent complications associated with diabetes by modulating glucose levels and enhancing antioxidant capacity . While this study did not directly test the compound of interest, it highlights the potential pathways through which peptides may exert beneficial effects.

-

In Vitro Studies:

- Various in vitro experiments have shown that peptides can influence cellular processes such as apoptosis, proliferation, and differentiation. For instance, similar compounds have been tested for their ability to enhance the stability of proteins under stress conditions, suggesting a protective role against cellular damage .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Diabetes Management | Peptides can regulate glucose levels and improve metabolic parameters in diabetic models. |

| Muscle Recovery | Amino acid derivatives promote protein synthesis and muscle repair post-exercise. |

| Neuroprotection | Certain peptides exhibit protective effects against neurodegeneration through antioxidant activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.